
2-Amino-2-methylbutanamide hydrochloride
説明
2-Amino-2-methylbutanamide hydrochloride is a synthetic compound . It has a molecular weight of 152.62 .
Synthesis Analysis
The synthesis of this compound has been described in several patents . One method involves using L-threonine as an initial raw material, preparing L-2-aminobutyric acid by using a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound . Another method involves ammoniation on methyl 2-bromobutyrate in a methanol-ammonia solution and anhydrous isopropyl alcohol to generate DL-2-aminobutanamide .
Molecular Structure Analysis
The molecular formula of this compound is C5H13ClN2O . The InChI code is 1S/C5H12N2O.ClH/c1-3-4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H .
Chemical Reactions Analysis
Amides, such as this compound, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 152.62 .
科学的研究の応用
Ehrlich Pathway and Fermented Foods Analysis
The study by Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway, a biochemical process involving the conversion of amino acids into alcohols, acids, and esters by microbial enzymes. This research focused on the enzymatic degradation of l-isoleucine, leading to the formation of various metabolites, including 2-methylbutanal and 2-methylbutanol, in fermented foods. The findings highlighted the enantiomeric distribution of these metabolites, offering insights into the underlying mechanisms of the Ehrlich degradation process and its impact on food flavor and aroma profiles (Matheis, Granvogl, & Schieberle, 2016).
Microbial Metabolite Production
In another study, Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of Staphylococcus xylosus, revealing the formation of various compounds, including 2-methylpropanal and 2-methylbutanal, derived from branched-chain amino acid catabolism. This research provided valuable information on the kinetics of branched-chain aldehyde oxidation and highlighted the potential role of these metabolic processes in the flavor development of fermented products (Beck, Hansen, & Lauritsen, 2002).
Biofuel Production
Bastian et al. (2011) demonstrated the potential of engineered enzymes for biofuel production, specifically targeting the synthesis of 2-methylpropan-1-ol (isobutanol) from glucose using a modified amino acid pathway in Escherichia coli. This study highlighted the importance of cofactor balance and enzyme engineering in achieving efficient biofuel production under anaerobic conditions, offering a promising approach for sustainable energy solutions (Bastian et al., 2011).
Anticonvulsant and Pain-Attenuating Properties
King et al. (2011) investigated primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, for their anticonvulsant and pain-attenuating properties. This research demonstrated the potential of specific structural modifications at the 4'-N'-benzylamide site to enhance anticonvulsant activities, suggesting a novel class of compounds for therapeutic applications (King et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Amino-2-methylbutanamide hydrochloride are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that the compound can inhibit the activity of these enzymes, thereby affecting their function .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to extracellular matrix degradation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it is likely that the compound affects the structure and function of the extracellular matrix .
特性
IUPAC Name |
2-amino-2-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-5(2,7)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJHPGWBCWUHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




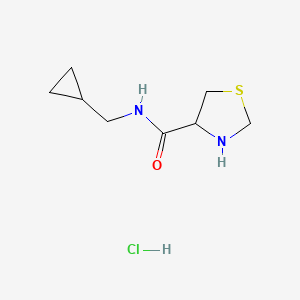
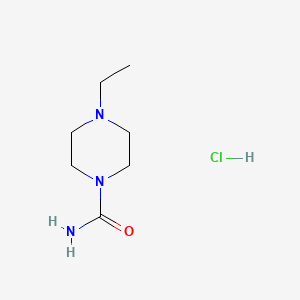
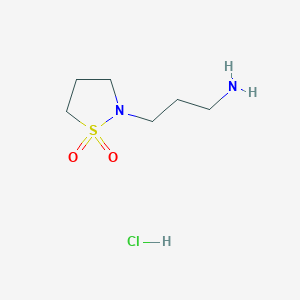


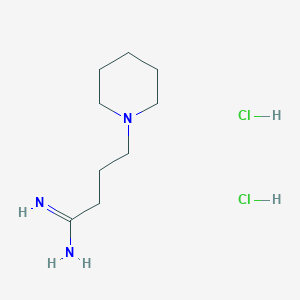
![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)
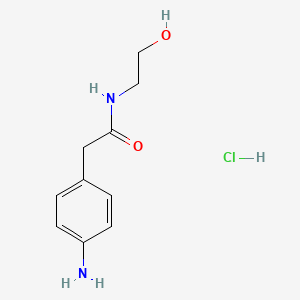

![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)